2-((3-Hydroxyphenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one
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Overview
Description
2-((3-Hydroxyphenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one is a complex organic compound that belongs to the class of thiazolobenzimidazoles. This compound is characterized by the presence of a thiazole ring fused to a benzimidazole ring, with a methylene bridge connecting the 3-hydroxyphenyl group to the thiazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Hydroxyphenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one typically involves the condensation of 3-hydroxybenzaldehyde with thiazolobenzimidazole under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as piperidine, and a solvent like ethanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of automated systems for monitoring and controlling the reaction conditions can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((3-Hydroxyphenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the thiazole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted thiazolobenzimidazoles.
Scientific Research Applications
2-((3-Hydroxyphenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in various bioassays to evaluate its effects on different biological systems.
Medicine: Due to its potential therapeutic properties, the compound is being investigated for its use in drug development. It has shown promise in preclinical studies as a potential candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((3-Hydroxyphenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound can interact with cellular signaling pathways, affecting processes such as apoptosis, cell cycle regulation, and immune response.
Comparison with Similar Compounds
Similar Compounds
Thiazolobenzimidazole: A parent compound with a similar core structure but lacking the 3-hydroxyphenylmethylene group.
Benzimidazole: A simpler compound with a benzimidazole ring but without the thiazole ring and the 3-hydroxyphenylmethylene group.
Thiazole: A basic thiazole ring structure without the benzimidazole ring and the 3-hydroxyphenylmethylene group.
Uniqueness
2-((3-Hydroxyphenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one is unique due to the presence of both the thiazole and benzimidazole rings, as well as the 3-hydroxyphenylmethylene group
Properties
CAS No. |
41776-83-4 |
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Molecular Formula |
C16H10N2O2S |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
(2E)-2-[(3-hydroxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C16H10N2O2S/c19-11-5-3-4-10(8-11)9-14-15(20)18-13-7-2-1-6-12(13)17-16(18)21-14/h1-9,19H/b14-9+ |
InChI Key |
PHLFMNFVQWJNBR-NTEUORMPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C\C4=CC(=CC=C4)O)/S3 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC(=CC=C4)O)S3 |
Origin of Product |
United States |
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